3-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H11BrClN3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 3-bromobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can interfere with biological processes. These interactions can lead to the inhibition of enzymes or the disruption of cellular functions, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzaldehyde N-cyclohexylthiosemicarbazone
- 3-Bromobenzaldehyde N-ethylthiosemicarbazone
- 2-Bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
Uniqueness
3-Bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity. The combination of these halogens with the thiosemicarbazone moiety provides a distinctive set of chemical and biological properties that are not commonly found in other similar compounds .
Properties
CAS No. |
769144-09-4 |
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Molecular Formula |
C14H11BrClN3S |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[(E)-(3-bromophenyl)methylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H11BrClN3S/c15-11-4-1-3-10(7-11)9-17-19-14(20)18-13-6-2-5-12(16)8-13/h1-9H,(H2,18,19,20)/b17-9+ |
InChI Key |
GOAAODQCNKFAJP-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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